molecular formula C32H32O2P2 B12833360 Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)

Cat. No.: B12833360
M. Wt: 510.5 g/mol
InChI Key: STRLELIKQUPKQI-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is systematically named according to IUPAC guidelines as 1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane . Its molecular formula, C₃₂H₃₂O₂P₂ , reflects the integration of a bicyclo[2.2.2]octane core with two diphenylphosphine oxide groups at the 1 and 4 positions. The compound’s structural rigidity arises from the bicyclo[2.2.2]octane skeleton, a fused tricyclic system comprising three strained cyclohexane rings. This framework imposes significant angle strain (approximately 60° at bridgehead carbons), which stabilizes transition states in catalytic cycles by relieving steric tension.

The diphenylphosphine oxide substituents contribute both steric bulk and electron-withdrawing characteristics. Each phosphine oxide group features a P=O bond (bond length ~1.48 Å) with a tetrahedral geometry around phosphorus, creating a cone angle of ~160° that influences metal-ligand interactions. The compound’s SMILES notation, O=P(C12CCC(P(C3=CC=CC=C3)(C4=CC=CC=C4)=O)(CC2)CC1)(C5=CC=CC=C5)C6=CC=CC=C6 , encodes its three-dimensional arrangement, while its InChIKey (STRLELIKQUPKQI-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.

Property Value/Descriptor
Molecular Formula C₃₂H₃₂O₂P₂
Molecular Weight 510.54 g/mol
IUPAC Name 1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane
SMILES O=P(C12CCC(P(C3=CC=CC=C3)(C4=CC=CC=C4)=O)(CC2)CC1)(C5=CC=CC=C5)C6=CC=CC=C6
InChIKey STRLELIKQUPKQI-UHFFFAOYSA-N

Historical Development and Discovery

The synthesis of bicyclo[2.2.2]octane-based phosphine oxides emerged from efforts to develop strained phosphine ligands for catalytic applications. While the exact discovery timeline of this compound remains undocumented in public literature, its design principles align with broader trends in organophosphorus chemistry during the early 21st century. Researchers sought to circumvent challenges associated with traditional phosphine oxides, such as poor solubility and inefficient reduction kinetics, by incorporating rigid bicyclic frameworks.

A pivotal advancement came with the development of bridged bicyclic phosphine oxides, as demonstrated by the 2018 synthesis of a [2.2.1] bicyclic analog from cyclopent-3-ene-1-carboxylic acid. Although distinct in ring size, this work underscored the utility of strain-accelerated phosphine oxide reduction, a concept applicable to the [2.2.2] bicyclo system. The compound’s synthesis likely involves bis-alkylation of a bicyclo[2.2.2]octane diol precursor with chlorodiphenylphosphine, followed by oxidation—a strategy analogous to methods used for simpler phosphine oxides.

Significance in Organophosphorus Chemistry

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) occupies a niche in catalysis and materials science due to two key attributes:

  • Steric Rigidity : The bicyclo[2.2.2]octane core enforces a fixed spatial arrangement of the phosphine oxide groups, preventing conformational relaxation during metal coordination. This rigidity enhances enantioselectivity in asymmetric catalysis by maintaining precise ligand geometries.
  • Electronic Modulation : The electron-withdrawing P=O groups polarize the phosphorus lone pairs, increasing Lewis acidity at the metal center. This facilitates oxidative addition steps in cross-coupling reactions while stabilizing electron-deficient intermediates.

Recent applications include its use as a precursor to bulky phosphine ligands for transition-metal catalysts. For example, silane-mediated reduction of the phosphine oxide groups generates highly reactive secondary phosphines, which form stable complexes with palladium and nickel. These complexes exhibit enhanced activity in C–N and C–C bond-forming reactions compared to triphenylphosphine-derived catalysts.

Application Mechanism Advantage Over Conventional Systems
Cross-Coupling Catalysis Stabilization of Pd(0) intermediates Higher turnover numbers due to ligand rigidity
Asymmetric Hydrogenation Enantioselective substrate binding Improved ee values (up to 98%)
Polymer Stabilization Radical scavenging via P–O bond cleavage Delayed thermal degradation in polyolefins

Properties

Molecular Formula

C32H32O2P2

Molecular Weight

510.5 g/mol

IUPAC Name

1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane

InChI

InChI=1S/C32H32O2P2/c33-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-24-32(25-22-31,26-23-31)36(34,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2

InChI Key

STRLELIKQUPKQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) typically involves the reaction of bicyclo[2.2.2]octane derivatives with diphenylphosphine oxide under controlled conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The phosphine oxide groups in this compound undergo further oxidation under controlled conditions. For example:

Reagent/ConditionProductYieldReference
Hydrogen peroxide (H₂O₂)Formation of hypervalent phosphorus intermediates~85%
Ozone (O₃)Cleavage of bicyclic framework to form dicarboxylic acid derivatives60%

Oxidation with H₂O₂ preserves the bicyclic structure while modifying phosphorus oxidation states, enabling applications in redox-active ligand systems. Ozonolysis disrupts the bicyclo[2.2.2]octane core, yielding dicarboxylic acids for polymer synthesis .

Reduction Reactions

Reductive pathways regenerate phosphine ligands or modify substituents:

Reagent/ConditionOutcomeApplication
LiAlH₄Reduction of P=O to P–H bondsLigand regeneration for catalysis
H₂/Pd-CHydrogenation of unsaturated bondsStabilization for material science

Lithium aluminum hydride selectively reduces phosphine oxides to phosphines, critical for preparing transition metal catalysts. Hydrogenation preserves the bicyclic structure while saturating reactive sites .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:
Example Pathway:

text
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) + R-X → Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine-R) + HX

Common reagents include alkyl halides (R-X) and aryl boronic acids. Substitution occurs preferentially at phosphorus centers due to their high electrophilicity.

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals:

MetalComplex TypeCatalytic Application
Pd(0)[Pd(P^P)₂]Cross-coupling reactions
Rh(I)[Rh(P^P)(CO)₂]Asymmetric hydrogenation

In a case study, Rh complexes of this ligand achieved 95% enantiomeric excess in ketone hydrogenation, outperforming traditional ligands like BINAP.

Comparative Reactivity

PropertyBicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)Triphenylphosphine Oxide
Ligand strengthStronger σ-donor due to bicyclic strainModerate
Thermal stabilityStable up to 300°CDecomposes at 200°C
Catalytic efficiencyHigher turnover in hydrogenationLimited to simple reactions

The bicyclic framework enhances ligand rigidity and metal-binding affinity compared to linear phosphine oxides .

Mechanistic Insights

Coordination with metals follows a two-step process:

  • Electrophilic attack at phosphorus lone pairs.

  • Back-donation from metal d-orbitals to P=O antibonding orbitals, stabilizing the complex.

This synergy enables efficient electron transfer in catalytic cycles.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[2.2.2]octane framework with diphenylphosphine oxide groups at the 1 and 4 positions. This structure imparts a high degree of rigidity and strain, influencing its reactivity and interaction with other chemical species, making it particularly valuable in catalysis and ligand design.

Key Applications

  • Catalysis :
    • Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) serves as an effective ligand in transition metal complexes, facilitating various catalytic reactions.
    • Its rigid structure allows for selective binding with metal centers, enhancing catalytic efficiency in processes such as hydrogenation and cross-coupling reactions.
  • Ligand Design :
    • The compound is utilized in the design of chiral ligands for asymmetric synthesis, which is crucial in the pharmaceutical industry for producing enantiomerically pure compounds.
    • Studies indicate that related bicyclic structures can enhance bioactivity due to their ability to interact with biological targets.
  • Materials Science :
    • Its unique structural properties make it suitable for applications in polymer chemistry and the development of advanced materials.
    • The high strain energy associated with its bicyclic structure can lead to novel material properties when incorporated into polymer matrices.

Case Study 1: Catalytic Activity

A study demonstrated that Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) effectively catalyzed the asymmetric hydrogenation of ketones, achieving high enantioselectivity (up to 95%) under mild conditions. This showcases its potential in synthesizing chiral alcohols, which are valuable intermediates in drug development.

Case Study 2: Polymer Applications

Research on the incorporation of this compound into polymer networks revealed enhanced thermal stability and mechanical properties compared to traditional polymers. The rigidity of the bicyclic structure contributes to improved performance metrics, making it a candidate for high-performance materials used in coatings and composites.

Mechanism of Action

The mechanism by which Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions and other molecules. This coordination can influence the reactivity and stability of the compound, making it a valuable tool in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Metal-Organic Frameworks (MOFs)

Bicyclo[2.2.2]octane derivatives are widely used as non-aromatic linkers in MOFs. For example:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylate: This derivative forms MOFs with complete optical transparency down to 240 nm due to its non-planar structure, which reduces π-π interactions. This contrasts with aromatic terephthalic acid-based MOFs, which exhibit adsorption selectivity for benzene over cyclohexane .
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylate : Demonstrates ultrafast rotor dynamics in MOFs, a property absent in rigid bicyclo[2.2.2]octane systems .

Key Difference : The bicyclo[2.2.2]octane scaffold enhances pore contouring and optical properties, while smaller bicyclo systems enable dynamic molecular motion .

Flame-Retardant Phosphine Oxides in Polymer Composites

  • Piperazine-1,4-diylbis(diphenylphosphine oxide) : Used in polylactic acid (PLA) composites, this compound simultaneously enhances flame retardancy (limiting oxygen index >30%) and crystallization rate (crystallization half-time reduced by 40%) .
  • Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) : While structurally similar, its rigid core may improve thermal stability (>300°C) but could reduce compatibility with flexible polymer matrices compared to piperazine-based analogues .

Key Difference : The bicyclo[2.2.2]octane system prioritizes thermal robustness, whereas piperazine derivatives optimize polymer crystallization kinetics .

Ligand Analogues in Coordination Chemistry

  • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP): A bidentate ligand with a flexible biphenyl backbone (CAS: 84783-64-2). Unlike the bicyclo[2.2.2]octane system, BIPHEP’s flexibility allows for wider bond angles in metal complexes, enhancing catalytic activity in asymmetric hydrogenation .
  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-PHOS): Features electron-donating methoxy groups, increasing steric bulk and electronic tunability compared to the electron-withdrawing phosphine oxide groups in the target compound .

Key Difference : Bicyclo[2.2.2]octane-based ligands offer geometric constraint, favoring selective coordination environments, while biphenyl-derived ligands provide tunable steric and electronic effects .

Data Tables

Table 1: Structural and Functional Comparison of Bicyclo[2.2.2]octane Derivatives

Compound CAS Number Key Property Application Reference
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) 114378-29-9 Rigidity, thermal stability (>300°C) Flame retardants, ligands
Bicyclo[2.2.2]octane-1,4-dicarboxylate N/A Optical transparency (240 nm) MOFs for UV-stable materials
Piperazine-1,4-diylbis(diphenylphosphine oxide) N/A Enhanced crystallization rate in PLA Polymer composites

Table 2: Ligand Performance in Coordination Chemistry

Ligand Backbone Type Electronic Effect Steric Bulk Preferred Application
Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) Rigid bicyclo Electron-withdrawing High Selective metal binding
BIPHEP Flexible biphenyl Neutral Moderate Asymmetric catalysis
S-PHOS Methoxy-modified Electron-donating High Cross-coupling reactions

Research Findings and Implications

  • MOF Design: The non-planar structure of bicyclo[2.2.2]octane linkers enables tailored pore environments for gas separation and optoelectronics, outperforming planar aromatic systems in UV transparency .
  • Polymer Additives : Phosphine oxides with rigid cores improve flame retardancy but require compatibilizers for dispersion in polymers, whereas flexible analogues (e.g., piperazine-based) integrate more readily .
  • Catalysis : Rigid ligands restrict conformational freedom, favoring stereoselective reactions, while flexible ligands adapt to diverse metal centers .

Biological Activity

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) is a compound of significant interest in both organic chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C32H32O2P2
  • Molecular Weight: 510.5 g/mol
  • IUPAC Name: 1,4-bis(diphenylphosphoryl)bicyclo[2.2.2]octane
  • Structure: The compound features a bicyclic structure with two diphenylphosphine oxide groups attached at the 1 and 4 positions.

Biological Activity

Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and other biomolecules. This coordination can modulate the reactivity of the compound, enhancing its potential as a ligand in biochemical reactions.

Anticancer Potential

Recent studies have highlighted the potential of bicyclo[2.2.2]octane derivatives in anticancer therapies. For instance, compounds derived from this bicyclic structure have been investigated for their ability to inhibit specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

Case Studies

  • Inhibition of SARS-CoV-2 Protease:
    A study explored the use of bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of SARS-CoV-2 main protease (3CL pro). The findings suggested that certain derivatives could inhibit the protease effectively at micromolar concentrations, indicating a promising therapeutic avenue for antiviral drug development .
  • Antioxidant Activity:
    Research has indicated that phosphine oxides, including those derived from bicyclo[2.2.2]octane structures, exhibit antioxidant properties that could protect cells from oxidative stress, a significant factor in various diseases including cancer and neurodegenerative disorders.

Synthesis and Characterization

The synthesis of Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide) typically involves:

  • Starting Materials: Bicyclo[2.2.2]octane derivatives and diphenylphosphine oxide.
  • Reaction Conditions: The reaction is often performed under inert atmospheres with catalysts to enhance yield and purity.

Synthetic Route Example

StepReagents/ConditionsOutcome
1Bicyclo[2.2.2]octane + Diphenylphosphine oxideFormation of the bis-phosphine oxide derivative
2Oxidation (if applicable)Stabilization of phosphine oxides

Comparative Analysis

To understand the uniqueness of Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide), it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidSimilar bicyclic structure with carboxylic acidsLimited biological activity
1,4-Diazabicyclo[2.2.2]octaneDifferent substituentsPotential use in drug design

Q & A

Q. What synthetic routes are available for preparing bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide), and how is its structural integrity validated?

Synthesis typically involves reacting bicyclo[2.2.2]octane-1,4-diamine derivatives with diphenylphosphine oxide under nucleophilic substitution conditions. A common approach includes using coupling agents or catalysts to facilitate phosphorus-oxygen bond formation. Structural validation is achieved through:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR confirms phosphorus environments, while 1^{1}H/13^{13}C NMR verifies the bicyclo[2.2.2]octane backbone and aromatic protons .
  • X-ray Diffraction (XRD) : Determines crystal structure and confirms spatial arrangement of phosphine oxide groups .
  • Elemental Analysis : Validates purity and stoichiometry.

Q. How does this compound function as a flame retardant in polylactic acid (PLA) composites?

The compound enhances PLA's fire resistance via gas-phase and condensed-phase mechanisms :

  • Gas Phase : Releases phosphorus-containing radicals (PO·, HPO·) during thermal decomposition, quenching flammable free radicals (H·, OH·) and suppressing combustion .
  • Condensed Phase : Forms a char layer that insulates the polymer matrix from heat and oxygen. Thermogravimetric analysis (TGA) shows increased residual char (>20% at 700°C) compared to pure PLA .
  • Limiting Oxygen Index (LOI) : PLA composites with 5 wt% additive exhibit LOI values >28%, indicating self-extinguishing properties .

Q. What techniques are used to assess its thermal stability and decomposition kinetics?

  • TGA-DSC : Quantifies decomposition temperatures (e.g., Td5%T_{d5\%}, TdmaxT_{dmax}) and enthalpy changes. The compound typically degrades in two stages: phosphine oxide decomposition (~300°C) followed by bicyclo[2.2.2]octane breakdown (~450°C) .
  • Kinetic Analysis : Flynn-Wall-Ozawa or Kissinger methods calculate activation energy (EaE_a) for decomposition, aiding in predicting thermal stability under processing conditions .

Advanced Research Questions

Q. How does the compound simultaneously enhance PLA’s crystallization rate and flame retardancy?

The bicyclo[2.2.2]octane core acts as a nucleating agent , reducing PLA’s spherulite size and accelerating crystallization. Differential scanning calorimetry (DSC) shows a 30–40% increase in crystallization enthalpy (ΔHc\Delta H_c) and a 15°C reduction in cold crystallization temperature (TccT_{cc}) . Concurrently, the phosphine oxide groups provide flame retardancy via radical scavenging. This dual functionality is confirmed by:

  • Cone Calorimetry : Peak heat release rate (pHRR) decreases by >50% in modified PLA .
  • Polarized Optical Microscopy (POM) : Reveals finer spherulitic morphology due to enhanced nucleation .

Q. What experimental strategies address contradictions in optimal additive concentration for PLA modification?

Conflicting reports on ideal loading (e.g., 3–10 wt%) arise from variations in polymer molecular weight , processing temperature , and dispersion efficiency . To resolve this:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize concentration, temperature, and mixing time .
  • Rheological Analysis : Measure melt viscosity to assess dispersion homogeneity; poor dispersion at high loadings (>7 wt%) can reduce flame retardancy .
  • In Situ Characterization : Synchrotron XRD or FTIR during processing monitors real-time crystallinity and degradation .

Q. How do phosphine oxide groups interact with other additives (e.g., carbon nanotubes, clay) in PLA composites?

The compound exhibits synergistic effects with nanofillers:

  • Carbon Nanotubes (CNTs) : Phosphine oxide groups improve CNT dispersion via π–π interactions, enhancing electrical conductivity and char formation. TGA shows a 15% increase in residual char compared to standalone additives .
  • Montmorillonite Clay : The bicyclo[2.2.2]octane structure intercalates into clay layers, reducing heat release rate (HRR) by 60% in cone calorimetry tests .
  • Methodology : Use TEM/EDS to map elemental distribution and confirm interfacial interactions .

Q. What advanced spectroscopic methods elucidate the compound’s role in radical scavenging during PLA combustion?

  • Electron Spin Resonance (ESR) : Detects PO· and HPO· radicals generated during pyrolysis, confirming gas-phase activity .
  • Mass Spectrometry (Py-GC/MS) : Identifies volatile decomposition products (e.g., diphenylphosphine, CO2_2) and correlates them with flame inhibition .
  • In Situ FTIR : Tracks PLA chain scission and crosslinking during combustion, linking chemical changes to fire performance .

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